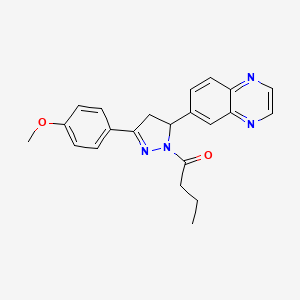

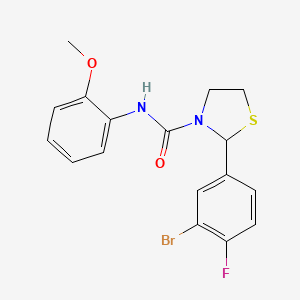

![molecular formula C16H20N2O2S B2973879 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868376-59-4](/img/structure/B2973879.png)

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound that can be purchased from various suppliers .

Molecular Structure Analysis

The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

In ongoing research, several optoelectronic properties of the title molecule are calculated by using the DFT/6–311++G (d,p) method. The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Applications De Recherche Scientifique

Antiviral Properties

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide belongs to the class of thiazolides, which have shown potential in inhibiting hepatitis B virus replication. Studies on thiazolides, including similar compounds, indicate a promising route for developing novel antiviral agents, particularly against hepatitis B (Stachulski et al., 2011).

Photodynamic Therapy Applications

The structural similarity of this compound to compounds used in photodynamic therapy, such as certain zinc phthalocyanines, suggests potential applications in this area. These compounds have been studied for their high singlet oxygen quantum yield and effectiveness as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis in Organic Synthesis

The thiazolide structure of this compound could be relevant in catalysis, especially in reactions involving donor/acceptor carbenoids and allylic alcohols, as demonstrated in rhodium-catalyzed processes (Li & Davies, 2010).

Potential in Cancer Treatment

The chemical structure of this compound, particularly its thiazolide component, is similar to other compounds studied for their anticancer properties. For instance, Co(II) complexes of related thiazolide compounds have shown promising fluorescence properties and anticancer activity in vitro, suggesting potential applications in cancer therapy (Vellaiswamy & Ramaswamy, 2017).

Hypoglycemic and Hypolipidemic Activities

The thiazolidinedione ring, present in compounds structurally similar to this compound, has been associated with hypoglycemic and hypolipidemic activities. This suggests a potential application in managing conditions like type-2 diabetes (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-5-10-18-14-12(20-6-2)8-7-9-13(14)21-16(18)17-15(19)11(3)4/h5,7-9,11H,1,6,10H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOVAUZDZKCUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyanophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2973796.png)

![N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-nonoxybenzamide](/img/structure/B2973799.png)

![N-(4-chlorobenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2973801.png)

![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2973803.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

![N'-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B2973817.png)

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2973819.png)